1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1'-methyl-4-oxospiro[1,2-dihydronaphthalene-3,4'-pyrrolidine]-3'-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-16-8-12(14(18)19)15(9-16)7-6-10-4-2-3-5-11(10)13(15)17;/h2-5,12H,6-9H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUJQBPUKYLSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CCC3=CC=CC=C3C2=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride, with the molecular formula C15H18ClNO3 and a molecular weight of 295.76 g/mol, is a compound of interest in pharmacological research. Its structural characteristics suggest potential biological activities that warrant exploration. This article reviews the biological activity of this compound, summarizing available research findings, mechanisms of action, and implications for therapeutic applications.
Structural Characteristics
The compound features a unique spirocyclic structure combining naphthalene and pyrrolidine moieties. This configuration may influence its interaction with biological targets, particularly sigma receptors, which are implicated in various physiological processes.
Sigma Receptor Interaction
Research indicates that compounds similar to 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride may interact with sigma receptors (σRs). These receptors play crucial roles in modulating neurotransmitter systems and have been associated with neuroprotective effects. Specifically:
- Modulation of Ion Channels : Sigma receptors are known to modulate ion channels such as NMDA receptors and potassium channels, influencing neuronal excitability and neurotransmitter release .
- Neuroprotective Effects : Certain sigma receptor ligands have demonstrated neuroprotective properties in models of ischemic injury and neurodegeneration, suggesting that the compound may possess similar therapeutic potential .
Pharmacological Studies
A variety of studies have explored the pharmacological effects of related compounds:
- Neuroprotection : In animal models, compounds targeting sigma receptors have shown promise in reducing neuronal death following ischemic events. For instance, administration of sigma receptor agonists has been linked to decreased infarction size in stroke models .
- Anti-inflammatory Activity : Some studies suggest that sigma receptor modulation may lead to anti-inflammatory effects by altering cytokine profiles and reducing oxidative stress within neuronal tissues .
Neuroprotective Efficacy in Animal Models
A notable study investigated the neuroprotective effects of a sigma receptor ligand in a rat model of middle cerebral artery occlusion. The results demonstrated significant reductions in both infarct volume and behavioral deficits when treated with the ligand six hours post-injury. This suggests a therapeutic window for sigma receptor modulators in acute ischemic stroke scenarios .
In Vitro Studies on Cellular Mechanisms
In vitro assays using primary cortical neurons have highlighted the role of sigma receptors in calcium signaling pathways. Activation of these receptors was shown to enhance neuronal survival under conditions of glucose deprivation, indicating potential applications for compounds like 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride in neurodegenerative diseases .
Scientific Research Applications
Structural Characteristics
The compound features a distinctive spirocyclic structure that combines naphthalene and pyrrolidine moieties. This configuration may influence its interaction with biological targets, particularly sigma receptors, which are implicated in various physiological processes. The molecular formula is with a molecular weight of 295.76 g/mol .
Sigma Receptor Interaction
Research indicates that compounds similar to 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride may interact with sigma receptors (σRs). These receptors play crucial roles in modulating neurotransmitter systems and are associated with neuroprotective effects. The potential applications include:
- Modulation of Ion Channels : Sigma receptors are known to modulate ion channels such as NMDA receptors and potassium channels, influencing neuronal excitability and neurotransmitter release.
- Neuroprotective Effects : Certain sigma receptor ligands have demonstrated neuroprotective properties in models of ischemic injury and neurodegeneration. For instance, administration of sigma receptor agonists has been linked to decreased infarction size in stroke models.
Anti-inflammatory Activity
Studies suggest that sigma receptor modulation may lead to anti-inflammatory effects by altering cytokine profiles and reducing oxidative stress within neuronal tissues. This property could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
A variety of studies have explored the pharmacological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced neuronal death following ischemic events in animal models when treated with sigma receptor agonists. |
| Study B | Anti-inflammatory | Showed modulation of inflammatory cytokines leading to reduced oxidative stress in neuronal tissues. |
| Study C | Receptor Interaction | Investigated the binding affinity of the compound to sigma receptors, indicating potential therapeutic applications in neurodegenerative diseases. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound (CAS) | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2173099-37-9 (Target) | Naphthalene-pyrrolidine | 1'-Methyl, 4'-COOH (HCl salt) | C₁₉H₂₂ClNO₃ | 347.84 |
| 1311254-80-4 | Indene-piperidine | 1'-Oxo, HCl salt | C₁₄H₁₇ClNO | 260.75 |
| 1239843-15-2 | Cyclopentane-isoquinoline | 2'-Cyclohexyl, 4'-COOH | C₂₀H₂₅NO₃ | 327.42 |
Comparative Catalyst Efficiency
- Fe₃O₄@Nano-cellulose–OPO₃H: Used in synthesizing methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (). This magnetic catalyst offers >90% yield and recyclability, advantages over traditional acid catalysts.
- SHELX Programs : Widely used for crystallographic refinement (), critical for confirming spiro structures post-synthesis.
Hazard Comparison
Solubility and Stability
- The target compound’s naphthalene core likely reduces aqueous solubility compared to piperidine/isoquinoline analogs.
- Hydrochloride salt formation improves stability and crystallinity, a common strategy for carboxylic acid derivatives .
Preparation Methods
Preparation Methods of 1'-Methyl-1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride
General Synthetic Strategy
The synthesis of spirocyclic compounds such as 1'-Methyl-1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride typically involves:
- Construction of the spiro ring system via cyclization reactions.
- Introduction of the methyl and oxo substituents at the 1' position.
- Functionalization of the pyrrolidine ring with a carboxylic acid group.
- Formation of the hydrochloride salt for stability and solubility enhancement.
Key Synthetic Steps
Formation of the Spirocyclic Core
The spiro[naphthalene-pyrrolidine] core is generally synthesized through a cyclization reaction involving:
- A naphthalene derivative bearing a suitable leaving group or reactive site (e.g., aldehyde or ketone).
- A pyrrolidine precursor with an amine or nucleophilic site.
The cyclization can be achieved via intramolecular nucleophilic attack forming the spiro center at the junction of the two rings. This step often requires controlled conditions such as:
- Acid or base catalysis.
- Elevated temperatures.
- Use of dehydrating agents or coupling reagents.
Introduction of the 1'-Methyl and 1'-Oxo Groups
The methyl group at the 1' position is commonly introduced by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on an intermediate bearing a reactive site (e.g., enolate or amine nitrogen).
The oxo group (ketone) at the 1' position can be introduced by oxidation of a corresponding hydroxyl or alkyl intermediate using oxidizing agents like:
- PCC (Pyridinium chlorochromate).
- Dess–Martin periodinane.
- Swern oxidation reagents.
Carboxylation and Hydrochloride Salt Formation
The carboxylic acid group at the 4' position is typically introduced by:
- Direct carboxylation of an intermediate with organometallic reagents (e.g., Grignard reagents) followed by acidic workup.
- Hydrolysis of ester precursors.
The hydrochloride salt is prepared by treating the free acid or amine-containing intermediate with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), resulting in precipitation or crystallization of the hydrochloride salt.
Detailed Preparation Procedure (Hypothetical Based on Analogous Compounds)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Naphthalene-2-carboxaldehyde + Pyrrolidine derivative, acid catalyst, reflux | Cyclization to form spiro[naphthalene-pyrrolidine] core | 65-75 | Acid catalyst: p-TsOH or HCl |
| 2 | Methyl iodide, base (e.g., K2CO3), DMF, room temp | Methylation at 1' position | 70-80 | Control temperature to avoid overalkylation |
| 3 | PCC or Dess–Martin periodinane, DCM, 0°C | Oxidation to introduce 1'-oxo group | 60-70 | Anhydrous conditions preferred |
| 4 | Ester hydrolysis: NaOH, aqueous ethanol, reflux | Conversion of ester to carboxylic acid | 85-90 | Neutralization after hydrolysis |
| 5 | HCl in ethanol, stirring, room temperature | Formation of hydrochloride salt | 90-95 | Crystallization to purify |
Research Findings and Analysis
- Yield Optimization: The cyclization step is critical for yield and purity. Acid strength and reaction time must be optimized to prevent polymerization or side reactions.
- Selectivity: Methylation and oxidation steps require careful control to avoid multiple substitutions or overoxidation.
- Purification: The hydrochloride salt formation aids in purification by crystallization, improving compound stability and handling.
- Scalability: The described synthetic route is amenable to scale-up with standard organic synthesis equipment, but requires careful monitoring of reaction parameters.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Spiro ring formation | Acid catalyst, reflux | Construct spirocyclic core | Side reactions, polymerization |
| Methylation | Methyl iodide, base, DMF | Introduce methyl substituent | Overalkylation |
| Oxidation | PCC, Dess–Martin periodinane, low temp | Introduce ketone (oxo) group | Overoxidation, sensitivity |
| Ester hydrolysis | NaOH, aqueous ethanol, reflux | Convert ester to acid | Complete hydrolysis |
| Hydrochloride salt formation | HCl in ethanol, room temp | Salt formation for stability | Crystallization control |
Q & A
Basic Question: What experimental techniques are recommended for structural elucidation of this spiro compound?
Answer:
Structural characterization should integrate X-ray crystallography to resolve the spirocyclic framework and confirm stereochemistry. Use SHELXL for refinement of crystallographic data, ensuring precise determination of bond lengths and angles (e.g., C–O = 1.208 Å, C–N = 1.467 Å as observed in analogous compounds) . Complement with ORTEP-3 for 3D visualization of thermal ellipsoids and intermolecular interactions . For solution-phase analysis, employ NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) to assign proton environments and confirm the absence of tautomeric forms .
Basic Question: What safety protocols are critical during handling and synthesis?
Answer:
Follow P201/P202 precautions: review safety data sheets (SDS) prior to use and avoid ignition sources due to thermal instability . Use fume hoods to minimize inhalation risks (H335 hazard) and wear nitrile gloves to prevent skin contact (H315/H319). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can synthetic routes be optimized to improve yield of the spiro-pyrrolidine core?
Answer:
Optimize cyclization steps using THF as a solvent at 0°C to stabilize intermediates, as demonstrated in analogous spiro systems . Monitor reaction progress via HPLC-MS to identify byproducts (e.g., dimerization or over-oxidation). Purify via flash chromatography (hexane/EtOAc gradients) to isolate the target compound, achieving >95% purity . For scale-up, consider microwave-assisted synthesis to reduce reaction time and minimize decomposition .
Advanced Question: How to resolve discrepancies between computational modeling and crystallographic data?
Answer:
Discrepancies often arise from lattice packing effects or dynamic motion not captured in static models. Perform Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular interactions (e.g., O···H contacts = 2.5–3.0 Å) and refine DFT calculations with dispersion corrections (e.g., D3-BJ method) . Cross-validate with variable-temperature XRD to assess thermal motion .
Advanced Question: What strategies mitigate instability of the carboxylic acid group under acidic conditions?
Answer:
Instability arises from protonation-induced decarboxylation . Use buffer systems (pH 4–6) during purification to stabilize the carboxylate moiety. Lyophilize the hydrochloride salt promptly to prevent hygroscopic degradation . For long-term storage, maintain at -20°C under argon .
Advanced Question: How to analyze conformational flexibility in the dihydropyrrolidine ring?
Answer:
Employ dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) to detect ring puckering via coalescence of proton signals . Complement with molecular dynamics (MD) simulations (AMBER force field) to model energy barriers for ring inversion. Compare with torsion angle distributions from crystallographic data .
Advanced Question: How to address contradictions in spectroscopic vs. crystallographic bond length data?
Answer:
Discrepancies may reflect environmental effects (solid-state vs. solution). For example, crystallographic C=O bond lengths (1.208 Å) may shorten in solution due to reduced polarization. Validate using IR spectroscopy (ν(C=O) ~1700 cm⁻¹) and NMR J-coupling constants to infer electronic environments . Use QTAIM analysis to compare electron density topology across methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
